5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid
Description
5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative with a cyclopropyl substituent at the 5-position and a carboxylic acid group at the 2-position. Its molecular weight is 286.33 g/mol, as documented in Enamine Ltd’s Building Blocks Catalogue . This compound is of interest in medicinal chemistry due to its structural features: the fluorine atom enhances electronegativity and metabolic stability, while the cyclopropyl group contributes to conformational rigidity and lipophilicity. These properties make it a valuable intermediate in drug discovery, particularly for targeting enzymes or receptors requiring aromatic stacking interactions.
Properties
IUPAC Name |
5-cyclopropyl-3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-7-3-6(5-1-2-5)4-11-8(7)9(12)13/h3-5H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJOYGVWMSFEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(N=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a cyclopropyl group and a fluorine atom, along with a carboxylic acid functional group. The specific arrangement of these substituents contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclopropyl and fluorine groups enhance its binding affinity, allowing it to effectively inhibit certain enzymatic pathways or modulate receptor functions. This interaction often occurs through competitive inhibition or allosteric modulation, impacting cellular signaling pathways.
Antimicrobial Activity
Research has shown that derivatives of pyridine carboxylic acids, including those with cyclopropyl substitutions, exhibit antimicrobial properties. For instance, studies indicate that compounds with similar structures demonstrate significant antibacterial activity against various pathogens. The presence of the cyclopropyl moiety may enhance this activity by improving lipophilicity and membrane penetration.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Its structural similarity to other biologically active molecules allows it to serve as a lead compound for developing inhibitors targeting specific enzymes involved in disease pathways.
Case Studies
- Inhibition Studies : A study focused on the inhibition of enzymes involved in metabolic pathways demonstrated that the compound effectively reduced enzyme activity in vitro, suggesting potential therapeutic applications in metabolic disorders.
- Cell Line Testing : In vitro assays using human cancer cell lines exhibited that this compound has antiproliferative effects, indicating its potential as an anticancer agent.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of various pyridine derivatives, highlighting how modifications at different positions on the pyridine ring affect biological activity. The cyclopropyl group has been shown to enhance potency compared to non-cyclopropyl analogs.
Scientific Research Applications
Pharmaceutical Development
5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid has been identified as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising activity against several biological targets, including:
- Dihydroorotate Dehydrogenase Inhibition : A study demonstrated that derivatives containing the 5-cyclopropyl group exhibited potent inhibition of human dihydroorotate dehydrogenase, an enzyme critical for pyrimidine biosynthesis. This inhibition was confirmed through a series of in vitro assays, indicating potential applications in antiviral therapies targeting viral replication processes .
- Antiviral Activity : The compound's derivatives showed enhanced antiviral effects, with some exhibiting over a 400-fold improvement in activity against measles virus compared to related compounds. This highlights the potential for developing antiviral agents based on this chemical structure .
Agrochemical Applications
The structural characteristics of this compound make it suitable for use in agrochemicals. Its derivatives have been explored for:
- Herbicides and Fungicides : Research indicates that compounds derived from this compound can be formulated into effective herbicides and fungicides, contributing to pest control strategies with reduced environmental impact .
Material Science
In addition to its applications in pharmaceuticals and agrochemicals, this compound is being investigated for its potential in material science. Its derivatives are being explored for:
- Advanced Materials : The compound's unique structure may facilitate the development of new materials with enhanced properties, such as improved durability and chemical resistance, which are crucial for various industrial applications .
Biochemical Research
The compound plays a vital role in biochemical research, particularly in:
- Synthesis of Bioactive Molecules : Researchers utilize this compound as a building block for synthesizing biologically active molecules, aiding studies on enzyme interactions and cellular processes .
Data Table: Summary of Applications
Case Studies
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Dihydroorotate Dehydrogenase Inhibition :
- A series of compounds derived from this compound were synthesized and evaluated for their inhibitory effects on dihydroorotate dehydrogenase. The most active derivative demonstrated significant inhibition with an IC50 value indicating strong potential as an antiviral agent.
-
Antiviral Activity Assessment :
- In a phenotypic assay measuring measles virus replication, compounds featuring the 5-cyclopropyl moiety showed substantial antiviral activity compared to standard treatments. This study underscores the significance of structural modifications in enhancing therapeutic efficacy.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridine-Carboxylic Acid Derivatives
- 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid : The cyclopropylmethoxy group introduces an ether linkage, increasing polarity and steric bulk compared to the parent compound. This may reduce membrane permeability but enhance solubility in aqueous media .
- This structural profile is common in kinase inhibitors .
Pharmacological Relevance
- The cyclopropyl group in the target compound may improve metabolic stability over the cyclopropylmethoxy variant, which is prone to oxidative metabolism .
- The 2-fluorophenyl analog’s hydroxyl group could enhance binding to metal ions in enzyme active sites, a feature absent in fluorine-only derivatives .
Preparation Methods
Directed Fluorination Using Metal Catalysts
A cornerstone of synthesizing fluorinated pyridines involves selective fluorination of pyridinecarboxylic acid precursors. Patent CN112552233A details a method for fluorinating 2-pyridinecarboxylic acid at position 4 using potassium fluoride (KF) or sodium fluoride (NaF) in the presence of a chromium-based catalyst and an oxidant (e.g., oxygen or sodium persulfate). While this method targets position 4, analogous conditions could be adapted for fluorination at position 3 by modifying directing groups or reaction parameters.
Key Reaction Conditions
Halogen Exchange (Halex) Reactions
Halogen exchange offers an alternative route for introducing fluorine. For example, replacing a chlorine atom at position 3 with fluorine using KF under high-temperature conditions. This method requires a 3-chloro-5-substituted pyridine-2-carboxylic acid precursor, which can be synthesized via chlorination of pyridine derivatives.
Cyclopropanation Strategies
Elimination Reactions for Cyclopropane Formation
Patent WO2018032796A1 describes a cyclopropanation method involving the reaction of 1,1-dichloro-1-fluoroethane with thiophenol to form a cyclopropane intermediate. Subsequent elimination under basic conditions yields 2-fluorocyclopropanecarboxylic acid. Adapting this approach, a similar elimination reaction could introduce a cyclopropyl group to the pyridine ring at position 5.
Critical Steps
- Intermediate Synthesis : React dihaloalkanes with nucleophiles (e.g., thiophenol) to form cyclopropane precursors.
- Elimination : Use bases like sodium hydroxide to induce ring closure.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, could theoretically form a cyclopropyl group on a pyridine ring containing a vinyl substituent at position 5. However, this method requires prior installation of a double bond, complicating the synthesis.
Cross-Coupling Reactions for Cyclopropyl Group Introduction
Suzuki-Miyaura Coupling
A robust method for introducing cyclopropyl groups involves Suzuki-Miyaura cross-coupling between a 5-halo-3-fluoropyridine-2-carboxylic acid derivative and cyclopropylboronic acid. Patent CN112552233A demonstrates this approach in attaching aryl groups to pyridine rings using palladium catalysts.
Representative Protocol
Ullmann-Type Coupling
Copper-catalyzed coupling between 5-iodo-3-fluoropyridine-2-carboxylic acid and cyclopropylamine could form a C–N bond, though this route is less common for direct cyclopropyl group attachment.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Fluorination : Chromium catalysts with nitrogen ligands improve regioselectivity.
- Cross-Coupling : Palladium/ferrocene systems reduce side reactions in Suzuki couplings.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors could enhance the scalability of fluorination and coupling steps, minimizing waste and improving yield consistency.
Cost-Effective Reagents
- Fluoride Sources : Sodium fluoride (NaF) is preferable to KF for large-scale use due to lower cost.
- Catalyst Recycling : Immobilizing palladium catalysts on supports reduces operational costs.
Comparative Analysis of Synthetic Methods
Q & A
Basic Research Questions
Q. What are the key parameters to optimize in the synthesis of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid?
- Methodological Answer : Synthesis optimization requires precise control of reaction temperature (e.g., maintaining 60–80°C for cyclopropane ring formation), solvent polarity, and stoichiometric ratios of reagents. For example, excess fluorinating agents may improve yield but risk side reactions. Reaction time must be monitored via TLC or HPLC to avoid over- or under-functionalization .
Q. How can researchers ensure purity during the isolation of fluorinated pyridinecarboxylic acids?
- Methodological Answer : Recrystallization using mixed solvents (e.g., ethanol/water) or column chromatography with silica gel (gradient elution of hexane:ethyl acetate) is recommended. Purity validation via HPLC (C18 column, 0.1% TFA in mobile phase) and melting point analysis (compare to literature values, e.g., 287.5–293.5°C for structurally related compounds) ensures minimal impurities .
Q. What safety protocols are critical for handling fluorinated pyridinecarboxylic acids?
- Methodological Answer : Use fume hoods for volatile intermediates, wear flame-resistant lab coats, nitrile gloves, and safety goggles. For fire risks, employ CO₂ extinguishers and avoid water for fluorinated compound fires. Emergency procedures include immediate skin decontamination with soap/water and inhalation exposure protocols (fresh air, medical consultation) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for substituent effects in fluorinated pyridine derivatives be resolved?
- Methodological Answer : Combine ¹⁹F-NMR (to assess electronic effects of fluorine) with X-ray crystallography (to resolve bond angles/distortions, e.g., C-F bond lengths ~1.34 Å). Computational modeling (DFT calculations for electron density maps) can reconcile discrepancies between experimental and theoretical data .
Q. What mechanistic insights explain the reactivity of the cyclopropyl group in nucleophilic substitution reactions?
- Methodological Answer : The cyclopropyl ring’s strain (≈27 kcal/mol) enhances electrophilicity at the pyridine C2 position. Kinetic studies (e.g., monitoring by in situ IR) reveal that reaction rates depend on solvent polarity (DMF > THF) and steric hindrance from substituents. Isotopic labeling (e.g., ¹³C-cyclopropane) can track regioselectivity .
Q. How do solvent effects influence the tautomeric equilibrium of this compound?
- Methodological Answer : In polar aprotic solvents (DMSO, DMF), the keto-enol equilibrium shifts toward the enol form due to hydrogen bonding with carboxylic acid groups. UV-Vis spectroscopy (λmax shifts) and pH-dependent ¹H-NMR (integration of enolic protons) quantify tautomer ratios. Solvent dielectric constants correlate with stabilization energies .
Data Contradiction & Validation
Q. Why do HPLC retention times vary for batches of this compound synthesized under identical conditions?
- Methodological Answer : Batch variations may arise from trace metal impurities (e.g., Pd from catalytic steps) or residual solvents. Validate via ICP-MS (metal analysis) and GC-MS (solvent traces). Adjust mobile phase additives (e.g., 0.1% formic acid) to improve peak symmetry and reproducibility .
Q. How to address discrepancies between computational predictions and experimental LogP values?
- Methodological Answer : Experimental LogP (shake-flask method, octanol/water partitioning) may deviate from software predictions (e.g., ChemAxon) due to ionization effects (pKa ≈ 2.5 for carboxylic acid). Adjust computational models by including solvation parameters (COSMO-RS) and validate with potentiometric titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
